molecular formula C21H16S B3255747 6-Methyl-2,3-diphenylbenzo[b]thiophene CAS No. 25935-97-1

6-Methyl-2,3-diphenylbenzo[b]thiophene

Cat. No.: B3255747
CAS No.: 25935-97-1
M. Wt: 300.4 g/mol
InChI Key: IASIRINYAJXSAS-UHFFFAOYSA-N
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Description

6-Methyl-2,3-diphenylbenzo[b]thiophene is a heterocyclic compound with the molecular formula C21H16S and a molecular weight of 300.42 g/mol . It belongs to the class of benzothiophenes, which are known for their diverse applications in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2,3-diphenylbenzo[b]thiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts acylation of 2,3-diphenylthiophene followed by cyclization. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and a suitable solvent like dichloromethane (CH2Cl2). The reaction is carried out at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2,3-diphenylbenzo[b]thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzothiophene ring.

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Methyl-2,3-diphenylbenzo[b]thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-2,3-diphenylbenzo[b]thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The compound’s structure allows it to engage in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2,3-Diphenylbenzo[b]thiophene: Lacks the methyl group at the 6-position.

    6-Methylbenzo[b]thiophene: Lacks the phenyl groups at the 2 and 3 positions.

    2-Phenylbenzo[b]thiophene: Has only one phenyl group at the 2-position.

Uniqueness

The combination of these substituents allows for greater versatility in synthetic modifications and functionalization .

Properties

IUPAC Name

6-methyl-2,3-diphenyl-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16S/c1-15-12-13-18-19(14-15)22-21(17-10-6-3-7-11-17)20(18)16-8-4-2-5-9-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASIRINYAJXSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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